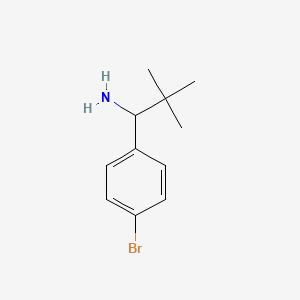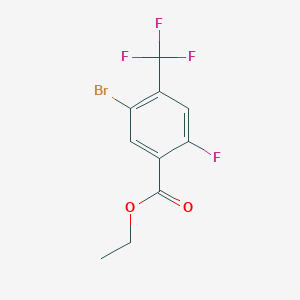
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method starts with 2-chloro-5-bromopyridine, which undergoes a nucleophilic substitution reaction with difluoromethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
The major products depend on the type of reaction. For example, nucleophilic substitution with an amine can yield 5-amino-2-chloro-3-(difluoromethoxy)pyridine, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can serve as a precursor for bioactive molecules that interact with specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as inhibitors or modulators of various biological targets, including kinases and G-protein-coupled receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine and its derivatives depends on their specific molecular targets. Generally, these compounds can interact with enzymes, receptors, or other proteins, altering their activity. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-3-methoxypyridine
- 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine
- 5-Bromo-2-chloro-3-(fluoromethoxy)pyridine
Uniqueness
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The difluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFSXKVYRPHGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)





![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)






![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)
